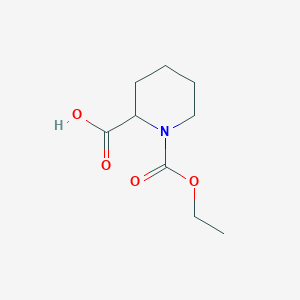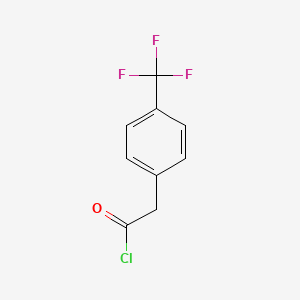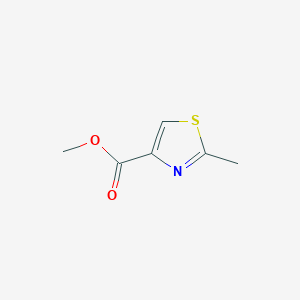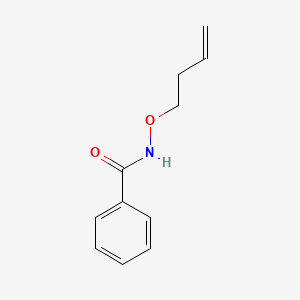
Fluorure de tétraéthylammonium hydraté
Vue d'ensemble
Description
Tetraethylammonium fluoride hydrate is a quaternary ammonium salt with the chemical formula (C₂H₅)₄NF·xH₂O. It is commonly used in organic synthesis as a deprotection reagent for silyl ether functional groups and as a mild and selective fluoride ion donor in fluorination reactions . This compound is known for its hygroscopic nature and is typically found in the form of white to pale cream crystals or powder .
Applications De Recherche Scientifique
Tetraethylammonium fluoride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst and a reagent for the cleavage of Si-C bonds.
Biology: It is involved in the synthesis of biologically active compounds and the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and the study of drug interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
Tetraethylammonium fluoride hydrate plays a crucial role in biochemical reactions, particularly in the deprotection of silyl ether functional groups and as a fluoride ion donor . It interacts with enzymes and proteins involved in these processes, facilitating the cleavage of Si-C bonds and acting as a phase transfer catalyst . The compound’s interaction with biomolecules is characterized by its ability to donate fluoride ions, which can participate in various biochemical transformations.
Cellular Effects
Tetraethylammonium fluoride hydrate affects various types of cells and cellular processes. It influences cell function by acting as a catalyst in oxidation, methylation, and deuteration reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to donate fluoride ions can lead to changes in cellular processes, affecting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of tetraethylammonium fluoride hydrate involves its role as a fluoride ion donor and its ability to cleave Si-C bonds . At the molecular level, it interacts with enzymes and proteins, facilitating the deprotection of silyl ether functional groups. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to donate fluoride ions also plays a role in its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraethylammonium fluoride hydrate can change over time. The compound is hygroscopic and air-sensitive, which can affect its stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound’s catalytic properties influencing various biochemical reactions over time.
Dosage Effects in Animal Models
The effects of tetraethylammonium fluoride hydrate vary with different dosages in animal models. At lower doses, the compound acts as an effective catalyst in biochemical reactions. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, with the compound’s impact on cellular and metabolic processes becoming more pronounced at higher concentrations.
Metabolic Pathways
Tetraethylammonium fluoride hydrate is involved in several metabolic pathways, particularly those related to oxidation, methylation, and deuteration reactions . It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role as a fluoride ion donor is central to its involvement in these metabolic processes.
Transport and Distribution
Within cells and tissues, tetraethylammonium fluoride hydrate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s ability to donate fluoride ions also plays a role in its transport and distribution within biological systems.
Subcellular Localization
Tetraethylammonium fluoride hydrate is localized within specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The compound’s role as a fluoride ion donor is central to its subcellular localization and its impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethylammonium fluoride hydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
(C2H5)4N+OH−+HF→(C2H5)4NF⋅xH2O
The reaction conditions, such as temperature and concentration, are carefully controlled to obtain a high yield of the product .
Industrial Production Methods
In industrial settings, the production of tetraethylammonium fluoride hydrate involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of hydrofluoric acid and the use of specialized equipment to manage the hygroscopic nature of the compound. The final product is often purified through recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylammonium fluoride hydrate is involved in various types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Methylation: It is used in methylation reactions involving fluorine.
Deuteration: It participates in deuteration reactions.
Common Reagents and Conditions
The compound is commonly used with reagents such as silyl ethers and other organosilicon compounds. The reactions are typically carried out under mild conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving tetraethylammonium fluoride hydrate include deprotected silyl ethers and fluorinated organic compounds. These products are valuable intermediates in various synthetic pathways .
Mécanisme D'action
The mechanism of action of tetraethylammonium fluoride hydrate involves its ability to donate fluoride ions selectively. This property makes it effective in deprotection and fluorination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium fluoride
- Tetrabutylammonium fluoride
- Tetraethylammonium bicarbonate
- Tantalum (V) fluoride
Uniqueness
Tetraethylammonium fluoride hydrate is unique due to its specific combination of tetraethylammonium cation and fluoride anion, which provides it with distinct properties such as mild and selective fluoride ion donation. This makes it particularly useful in selective deprotection and fluorination reactions, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
tetraethylazanium;fluoride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63123-01-3 | |
| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63123-02-4, 63123-01-3, 98330-04-2 | |
| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethylammonium fluoride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)








